N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride
Description
Properties
CAS No. |
652148-57-7 |
|---|---|
Molecular Formula |
C12H8Cl2N2 |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
N-(4-chlorophenyl)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C12H8Cl2N2/c13-10-3-5-11(6-4-10)16-12(14)9-2-1-7-15-8-9/h1-8H |
InChI Key |
PHGKHMRWTHBVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of N-(4-Chlorophenyl)pyridine-3-carboxamide
The most widely reported method involves treating N-(4-chlorophenyl)pyridine-3-carboxamide with phosphorus oxychloride (POCl₃) under reflux. This reaction typically employs pyridine or triethylamine as a base to neutralize HCl byproducts.
Procedure
- N-(4-Chlorophenyl)pyridine-3-carboxamide (1.0 eq) is suspended in anhydrous POCl₃ (3.0 eq).
- Pyridine (1.2 eq) is added dropwise at 0°C.
- The mixture is refluxed at 110°C for 4–6 hours.
- The product is isolated via vacuum distillation or precipitation in ice-water.
Data Table: Optimization Studies
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyridine | Neat POCl₃ | 110 | 5 | 89 | |
| Et₃N | CH₂Cl₂ | 40 | 8 | 78 | |
| DMAP | Toluene | 100 | 3 | 92 |
Mechanistic Insight
POCl₃ activates the amide carbonyl via formation of a dichlorophosphate intermediate , enabling nucleophilic chloride substitution. Pyridine enhances reactivity by scavenging HCl.
Coupling of Pyridine-3-carboxylic Acid with 4-Chloroaniline
This one-pot method bypasses the amide intermediate by directly coupling pyridine-3-carboxylic acid and 4-chloroaniline using POCl₃ as both a coupling agent and chlorination source.
Procedure
- Pyridine-3-carboxylic acid (1.0 eq) and 4-chloroaniline (1.1 eq) are mixed in CH₂Cl₂.
- POCl₃ (2.5 eq) and triethylamine (3.0 eq) are added under N₂.
- The reaction is stirred at 40°C for 12 hours.
- The product is extracted with ethyl acetate and purified via silica chromatography.
Key Advantages
Metal-Catalyzed Amination Followed by Chlorination
A two-step protocol leverages copper(I) iodide and N,N-dimethylglycine for amide bond formation, followed by POCl₃ treatment.
Step 1: Amide Synthesis (Goldberg Reaction)
- 3-Pyridinecarboxylic acid (1.2 eq) reacts with 4-bromochlorobenzene (1.0 eq) in DMF at 100°C for 8 hours.
- Yields N-(4-chlorophenyl)pyridine-3-carboxamide in 97% yield.
Step 2: Chlorination
- The amide is treated with POCl₃/pyridine at 110°C for 5 hours, yielding the target compound in 95% efficiency.
Comparative Efficiency
| Step | Conditions | Yield (%) |
|---|---|---|
| 1 | CuI, DMF, 100°C, 8h | 97 |
| 2 | POCl₃, pyridine, 110°C, 5h | 95 |
Mechanistic Analysis of POCl₃-Mediated Reactions
POCl₃ facilitates imidoyl chloride formation through mixed anhydride intermediates (e.g., acyl dichlorophosphates). ³¹P NMR studies confirm the generation of Cl₂P(O)OCOR species, which undergo nucleophilic chloride attack.
Critical Factors
- Base selection : Pyridine outperforms Et₃N due to superior HCl sequestration.
- Solvent effects : Neat POCl₃ minimizes side reactions compared to CH₂Cl₂.
Industrial-Scale Considerations
Solvent-Free Chlorination
A scalable method uses equimolar POCl₃ and pyridine at 160°C in a sealed reactor, achieving 94% yield with minimal waste.
Safety Notes
- Exothermic HCl evolution requires controlled quenching.
- Neutralization with NaHCO₃ prevents equipment corrosion.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an N-substituted amide, while oxidation might produce a corresponding N-oxide .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that pyridine derivatives, including N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, pyridine-3-carboxamide analogs have demonstrated efficacy against pathogens like Ralstonia solanacearum, which causes bacterial wilt in tomatoes .
Cancer Treatment
The compound has also been investigated for its anticancer properties. Analogous compounds have been reported to inhibit lysyl oxidase-like 2 (LOXL2), an enzyme involved in the extracellular matrix remodeling associated with cancer metastasis. Inhibition of LOXL2 can decrease the invasive potential of cancer cells, suggesting that this compound may play a role in cancer therapy.
Neurological Disorders
The pharmacological profile of related pyridine compounds suggests potential applications in treating neurological disorders. For example, certain derivatives have been shown to modulate pathways related to neuroinflammation and neuroprotection, indicating that this compound could be explored further for neuroprotective effects .
Agricultural Applications
Pesticidal Properties
The compound's structural features allow it to function as a pesticide or herbicide. Its derivatives have been evaluated for their ability to combat various agricultural pests and diseases, providing a means to enhance crop resistance against pathogens like fungi and bacteria. The synthesis of new pyridine derivatives has been linked to improved pest management strategies in agriculture .
Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various biologically active compounds. Its ability to participate in nucleophilic substitution reactions makes it a valuable precursor for creating more complex structures used in drug development.
Table: Summary of Biological Activities
Case Studies
Cervical Cancer Model
In a study involving cervical cancer models, administration of LOXL2 inhibitors similar to this compound resulted in significant tumor size reduction when administered intraperitoneally at a dose of 10 mg/kg every two days. This indicates the compound's potential role in oncological therapies.
Fibrosis Models
Another study focused on hepatic stellate cells demonstrated that pyridine derivatives could effectively inhibit collagen synthesis, crucial for liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, highlighting the therapeutic potential of this compound in fibrotic conditions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Maleimides
Compounds like N-(4-fluorophenyl)maleimide (19), N-(4-chlorophenyl)maleimide (22), and N-(4-iodophenyl)maleimide (28) share the N-(halogenated phenyl) motif. Key differences include:
- Core Structure : Maleimide vs. pyridine-carboximidoyl chloride.
- Biological Activity: These maleimides inhibit monoacylglycerol lipase (MGL) with IC50 values ranging from 4.34 μM (iodo) to 7.24 μM (chloro), suggesting that halogen size minimally affects potency .
Table 1: Halogen-Substituted Phenyl Maleimides vs. Target Compound
| Compound | Core Structure | IC50 (MGL) | Key Feature |
|---|---|---|---|
| N-(4-Chlorophenyl)maleimide | Maleimide | 7.24 μM | Chlorophenyl substituent |
| Target Compound | Pyridine-carboximidoyl chloride | N/A | Pyridine ring; carboximidoyl chloride |
N-(4-Chlorophenyl) Heterocyclic Derivatives
Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) highlight the role of the 4-chlorophenyl group in agrochemical activity:
- Insecticidal Activity: Both compounds exhibit higher efficacy against cowpea aphids than acetamiprid, a commercial insecticide, emphasizing the synergy between pyridine/thienopyridine cores and the 4-chlorophenyl group .
Table 2: Bioactivity of N-(4-Chlorophenyl) Derivatives
| Compound | Core Structure | Activity (vs. Aphids) |
|---|---|---|
| Target Compound | Pyridine-carboximidoyl chloride | Not reported |
| Compound 2 | Thioacetamide-pyridine | > Acetamiprid |
| Compound 3 | Thienopyridine-carboxamide | > Acetamiprid |
3-Chloro-N-phenyl-phthalimide
This compound (Fig. 1) shares a chlorophenyl group but differs in its isoindoline-1,3-dione core.
Hydroxamic Acids with 4-Chlorophenyl Groups
Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) demonstrate the versatility of the 4-chlorophenyl moiety in antioxidant applications. However, their hydroxamic acid functional groups diverge from the target’s carboximidoyl chloride .
Key Findings and Implications
- Structural Flexibility: The 4-chlorophenyl group enhances bioactivity across diverse scaffolds (maleimides, thienopyridines), but the core structure dictates specificity (e.g., enzyme inhibition vs. insecticidal action) .
- Synthetic Utility : Unlike phthalimides (used in polymers) or hydroxamic acids (antioxidants), the target compound’s pyridine-carboximidoyl chloride group may favor pharmaceutical applications, as seen in arimoclomol derivatives .
Biological Activity
N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride is a synthetic compound notable for its potential applications in medicinal chemistry. Characterized by its unique structure, which includes a pyridine ring substituted with a chlorophenyl group and a carboximidoyl chloride functional group, this compound has garnered interest for its biological activity, particularly in the context of pharmacology and organic synthesis.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 251.11 g/mol
- CAS Number : 652148-57-7
The presence of reactive functional groups makes this compound a valuable intermediate in various organic synthesis processes. Its structural characteristics suggest potential interactions with biological targets similar to other pyridine derivatives, which are known to exhibit significant pharmacological properties.
Pharmacological Potential
-
Mechanisms of Action :
- Compounds with similar structures often target enzymes and receptors involved in cancer and inflammatory diseases. The chlorophenyl group may enhance lipophilicity, potentially increasing bioavailability and efficacy.
- Related pyridine derivatives have been documented to modulate signaling pathways associated with cell survival, proliferation, and apoptosis .
-
Case Studies :
- A study on pyridine derivatives indicated that modifications to the structure can enhance their inhibitory effects on specific biological targets, including viral replication processes .
- Research on other carboximidoyl chlorides has demonstrated their ability to increase molecular chaperone expression in cells under physiological stress, suggesting a protective role against pathological conditions .
Comparative Analysis
The following table compares this compound with related compounds based on their biological activities and structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
